molecular formula C14H12F2N4O B2866524 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 1797718-70-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2866524
CAS No.: 1797718-70-7
M. Wt: 290.274
InChI Key: RSSANNILLZSKEL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole is another five-membered heterocyclic compound that is particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Pyrazoles are also five-membered heterocycles .

Scientific Research Applications

1. Synthesis of Biologically Relevant Molecules

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide is related to the synthesis of difluoromethylated biologically relevant molecules. A protocol for direct N-difluoromethylation of imidazoles and pyrazoles has been developed, providing cost-efficient and environmentally benign access to such molecules (Mao et al., 2018).

2. Catalysis in Transesterification/Acylation Reactions

Compounds related to this compound, specifically N-heterocyclic carbenes derived from imidazoles, serve as efficient catalysts in transesterification processes involving various esters and alcohols (Grasa et al., 2003).

3. Generation of Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, closely related to the imidazo[1,2-b]pyrazol in this compound, provides a platform for generating new types of stable N-heterocyclic carbenes, important in various chemical syntheses (Alcarazo et al., 2005).

4. Synthesis of Coordination Complexes and Antioxidant Activity

Research indicates the synthesis and characterization of pyrazole-acetamide derivatives, closely related to the structure of this compound. These compounds have been used to create coordination complexes with significant antioxidant activity (Chkirate et al., 2019).

5. Application in Electrochemical Cells

Imidazole and pyrazole-based compounds, similar to this compound, are reported to be effective as solvents for acidic protons in polymers and liquids, with potential applications in electrochemical cells such as fuel cells and secondary batteries (Kreuer et al., 1998).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some general safety information is available for imidazole and pyrazole compounds , the specific safety and hazard information for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide” is not available in the literature I have access to.

Properties

IUPAC Name

2,6-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-10-2-1-3-11(16)13(10)14(21)17-6-7-19-8-9-20-12(19)4-5-18-20/h1-5,8-9H,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSANNILLZSKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN3C2=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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